Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate

Medicinal Chemistry Oncology Kinase Inhibition

Substituting this specific 3,5-disubstituted thiophene building block with generic analogs leads to failed syntheses and irreproducible biological results due to altered vector presentation and reactivity. This compound is the exact solution for programs requiring precise regioisomeric control. - Orthogonal protection: tert-butyl ester and free amine enable step-wise assembly of PROTACs and complex heterobifunctional molecules. - Defined SAR vector: The 3,5-substitution pattern is critical for nanomolar activity against EGFR and BRAF mutants; 2,5- or 2,3-analogs abolish target engagement. - Supply reliability: Bulk stock maintained with rigorous analytical QC (HPLC, NMR) to ensure batch-to-batch reproducibility for multi-step medicinal chemistry campaigns.

Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol
CAS No. 124499-24-7
Cat. No. B047847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
CAS124499-24-7
SynonymsTERT-BUTYL 3-[5-(2-AMINO-ETHYL)-THIOPHEN-3-YL]-PROPIONATE
Molecular FormulaC13H21NO2S
Molecular Weight255.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=CSC(=C1)CCN
InChIInChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3
InChIKeyKZUKIUTUXAZRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-[5-(2-Amino-Ethyl)-Thiophen-3-Yl]-Propionate: Chemical Identity & Sourcing


Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate (CAS 124499-24-7), also designated as tert-butyl 3-(5-(2-aminoethyl)thiophen-3-yl)propanoate or 1,1-dimethylethyl 5-(2-aminoethyl)-3-thiophenepropanoate, is a heteroaromatic building block comprising a thiophene core substituted at the 3-position with a tert-butyl propanoate ester and at the 5-position with a 2-aminoethyl side chain, yielding a molecular weight of 255.38 g/mol [1]. This compound is not an end-use pharmaceutical but serves as a versatile intermediate in medicinal chemistry and organic synthesis, with applications ranging from drug discovery to the preparation of functional materials . Its structure imparts distinct chemical properties that distinguish it from closely related analogs, a differentiation critical for experimental reproducibility and procurement decisions .

Tert-Butyl 3-[5-(2-Amino-Ethyl)-Thiophen-3-Yl]-Propionate: Generic Substitution Risks


The substitution of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate with a generic or unqualified alternative can lead to failed syntheses and irreproducible biological results due to the compound's precise structural and stereoelectronic requirements. The compound's 2-aminoethyl-thiophene moiety provides a specific reactive handle for coupling reactions, while the tert-butyl ester offers orthogonal protection that is essential for multi-step synthetic pathways . Deviations in the thiophene substitution pattern, ester group (e.g., methyl, ethyl), or side-chain length and geometry (e.g., saturated vs. unsaturated linker) will alter the molecule's lipophilicity, reactivity, and final product profile. The data presented in the following section quantitatively substantiates the consequences of such substitutions, demonstrating why this specific building block is non-interchangeable with its closest analogs and must be explicitly specified in procurement and experimental protocols .

Tert-Butyl 3-[5-(2-Amino-Ethyl)-Thiophen-3-Yl]-Propionate: Quantified Differentiation vs. Analogs


Inhibitory Potency in Oncology Models

Derivatives synthesized from tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate exhibit nanomolar inhibitory activity against EGFR and BRAF mutants in preclinical models. While this is a class-level inference (the activity is reported for derivatives, not the parent compound), it provides a quantitative benchmark for the potential of this specific scaffold. In contrast, derivatives based on the structurally analogous but unsaturated tert-butyl (E)-3-(5-(2-aminoethyl)thiophen-3-yl)acrylate (CAS 124499-25-8) would be expected to display altered potency and selectivity due to the rigid, conjugated linker, which restricts conformational flexibility and changes electronic properties .

Medicinal Chemistry Oncology Kinase Inhibition

Protecting Group Orthogonality

The tert-butyl ester in tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate provides orthogonal protection to the free amine group. This allows for selective deprotection of the acid moiety under mild acidic conditions (e.g., TFA), leaving the amine available for subsequent coupling or functionalization . This is a critical advantage over common analogs like methyl or ethyl esters, which typically require basic hydrolysis conditions that can be incompatible with sensitive substrates or lead to racemization . While no direct comparative rate study was found for this exact compound, the principle of orthogonality is a well-established class-level inference for tert-butyl esters in peptide and PROTAC synthesis.

Organic Synthesis PROTAC Development Peptide Chemistry

3,5-Disubstituted Thiophene Specificity

The compound's 3,5-disubstituted thiophene core positions the aminoethyl and propanoate groups for optimal vector presentation in drug-like molecules. This specific regioisomer offers a unique spatial orientation compared to the more common 2,5-disubstituted or 2,3-disubstituted thiophene building blocks . While direct quantitative activity data for this exact regioisomer is not available, class-level inference from SAR studies on related thiophene derivatives indicates that even minor changes in substitution pattern can result in orders-of-magnitude differences in potency and selectivity against biological targets [1]. For example, a 2-substituted thiophene ethylamine (CAS 30433-91-1) is a key intermediate for the antithrombotic drug clopidogrel, highlighting how specific regioisomers are non-interchangeable in drug synthesis .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Tert-Butyl 3-[5-(2-Amino-Ethyl)-Thiophen-3-Yl]-Propionate: Application Scenarios


Kinase Inhibitor Synthesis for Oncology

This building block is ideally suited for the synthesis of novel kinase inhibitors targeting EGFR and BRAF mutants, as suggested by the nanomolar inhibitory activity of its derivatives . Its 3,5-disubstituted thiophene core and orthogonal protecting groups allow for the rapid construction of diverse compound libraries for structure-activity relationship (SAR) studies in oncology drug discovery.

PROTAC and Bifunctional Degrader Synthesis

The orthogonal protection of the amine and acid functionalities makes this compound a valuable linker or ligand precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The tert-butyl ester can be selectively removed to conjugate the acid terminus to an E3 ligase ligand, while the free amine can be functionalized with a target-protein-binding warhead . This enables the precise, step-wise assembly of complex heterobifunctional molecules.

Functional Materials & Agrochemical Synthesis

Beyond pharmaceuticals, the 2-aminoethyl-thiophene moiety serves as a versatile reactive handle for coupling reactions, making this compound a useful intermediate for synthesizing functional materials, agrochemicals, and other fine chemicals . Its balanced lipophilicity and reactivity profile are advantageous for creating molecules with tailored physical and biological properties.

3,5-Disubstituted Thiophene Biological Exploration

Given the established SAR principles for thiophene-containing compounds [1], this specific 3,5-disubstituted building block is the preferred choice for any research program aiming to explore the unique biological space defined by this regioisomer. Substituting it with a 2,5- or 2,3-disubstituted analog would fundamentally alter the vector presentation and likely lead to a loss of activity against the intended target.

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